3-[(1R)-1-aminoethyl]-4-fluoro-benzonitrile;hydrochloride
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Overview
Description
3-[(1R)-1-aminoethyl]-4-fluoro-benzonitrile;hydrochloride is a chemical compound with the molecular formula C9H9FN2 and a molecular weight of 164.18 g/mol . It is known for its applications in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 3-[(1R)-1-aminoethyl]-4-fluoro-benzonitrile;hydrochloride involves several steps. One common method includes the reaction of 4-fluorobenzonitrile with ®-1-aminoethanol under specific conditions to yield the desired product . Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
3-[(1R)-1-aminoethyl]-4-fluoro-benzonitrile;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
3-[(1R)-1-aminoethyl]-4-fluoro-benzonitrile;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a ligand in biochemical assays to study protein-ligand interactions.
Mechanism of Action
The mechanism of action of 3-[(1R)-1-aminoethyl]-4-fluoro-benzonitrile;hydrochloride involves its interaction with specific molecular targets. It binds to certain receptors or enzymes, modulating their activity and leading to the desired biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
3-[(1R)-1-aminoethyl]-4-fluoro-benzonitrile;hydrochloride can be compared with similar compounds such as:
Benzonitrile, 4-[(1R)-1-aminoethyl]-3-fluoro-: This compound has a similar structure but with different positioning of the fluorine and amino groups.
®-3-(1-Aminoethyl)-4-fluorobenzonitrile hydrochloride: Another closely related compound with slight variations in its chemical structure.
These comparisons highlight the uniqueness of this compound in terms of its specific chemical properties and applications.
Properties
Molecular Formula |
C9H10ClFN2 |
---|---|
Molecular Weight |
200.64 g/mol |
IUPAC Name |
3-[(1R)-1-aminoethyl]-4-fluorobenzonitrile;hydrochloride |
InChI |
InChI=1S/C9H9FN2.ClH/c1-6(12)8-4-7(5-11)2-3-9(8)10;/h2-4,6H,12H2,1H3;1H/t6-;/m1./s1 |
InChI Key |
JIBDXYPPAALVOG-FYZOBXCZSA-N |
Isomeric SMILES |
C[C@H](C1=C(C=CC(=C1)C#N)F)N.Cl |
Canonical SMILES |
CC(C1=C(C=CC(=C1)C#N)F)N.Cl |
Origin of Product |
United States |
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